Agistatin E
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Overview
Description
Agistatin E is a pyranacetal originally isolated from a Fusarium sp . It has been used as a cholesterol biosynthesis inhibitor .
Molecular Structure Analysis
The molecular formula of Agistatin E is C11H16O5 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
Agistatin E has a molecular weight of 228.2 . It is soluble in DMSO and ethanol .Scientific Research Applications
Cobicistat and Renal Function : A study by German et al. (2012) evaluated the effect of cobicistat on glomerular filtration rate in subjects with normal and impaired renal function. Cobicistat is a CYP3A inhibitor used in combination with other drugs for HIV treatment.
Silver Nanoparticles and Toxicity : Research by Sarhan and Hussein (2014) investigated the toxicity of silver nanoparticles (AgNPs) in rats, revealing significant alterations in liver and kidney tissues and impacts on blood parameters.
Amarogentin Detection Method : Sakamoto et al. (2019) developed a magnetic particles-based enzyme immunoassay for the rapid determination of amarogentin, a bitter secoiridoid glycoside with various pharmacological activities (Sakamoto et al., 2019).
Discovery of Agistatines : A study by Göhrt et al. (2006) described the discovery of novel pyranacetals, named agistatines A, B, D, and E, from the fungus FH-A 6239. Agistatine E exhibits a unique tricyclic structure.
Functions of Agrin and Related Proteins : Patthy and Nikolics (1993) discussed agrin, a molecule inducing the aggregation of acetylcholine receptors, and its related proteins. These proteins are synthesized by neurons and muscle and have implications in synaptic architecture (Patthy & Nikolics, 1993).
Estrogen Receptor Polymorphism and Hormone Therapy : Herrington et al. (2002) explored the impact of estrogen receptor polymorphism on hormone replacement therapy effects, particularly on E-selectin and C-reactive protein (Herrington et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(1S,3S,6R,7R,8R)-6-ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-2-6-3-4-10(13)11(14)7(12)5-8(16-10)15-9(6)11/h6,8-9,13-14H,2-5H2,1H3/t6-,8+,9-,10+,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLUHFDDAQPMDI-GSLIMFEQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(C3(C1OC(O2)CC3=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@]2([C@]3([C@@H]1O[C@@H](O2)CC3=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Agistatin E |
Citations
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